molecular formula C17H17NO7S B2744701 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid CAS No. 866156-08-3

5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid

Cat. No.: B2744701
CAS No.: 866156-08-3
M. Wt: 379.38
InChI Key: SPDQJTLNYVWHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid” is a chemical substance with the molecular formula C17H17NO7S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H17NO7S. The structure of similar compounds is crucial for their chemical behavior and potential applications.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 479.2±33.0 °C and a predicted density of 1.403±0.06 g/cm3 . Other properties such as melting point and crystalline structure would be influenced by its molecular structure.

Scientific Research Applications

Antibacterial Activity

Compounds derived from 1,3-benzodioxol-5-carboxylic acid, similar in structure to the query compound, have been synthesized and evaluated for their antibacterial properties. For example, a study by Siddiqa et al. (2014) synthesized 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives and tested them for in vitro antibacterial activity. One of the molecules exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Siddiqa et al., 2014).

Catalysis in Organic Synthesis

Sulfonated Schiff base copper(II) complexes, related to sulfonamide derivatives, have shown efficiency as catalysts in alcohol oxidation reactions. Hazra et al. (2015) reported the synthesis of these complexes and demonstrated their application as selective catalysts, highlighting the role of sulfonamide derivatives in facilitating chemical transformations (Hazra et al., 2015).

Anticancer Research

Derivatives of 1,4‐naphthoquinone containing a phenylaminosulfanyl moiety, structurally analogous to the compound , have been synthesized and assessed for their anticancer activity. Ravichandiran et al. (2019) found that some of these compounds exhibited potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Organic Synthesis and Drug Development

Sulfonamides and their derivatives play a crucial role in organic synthesis and drug development. Studies such as those by Zhdankin et al. (1996) and Costa et al. (2002) have explored the synthesis and applications of various sulfonamide derivatives in creating novel compounds with potential therapeutic applications. These studies underscore the versatility and importance of sulfonamides in medicinal chemistry and drug design (Zhdankin et al., 1996); (Costa et al., 2002).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-2-23-14-6-4-12(8-13(14)17(19)20)26(21,22)18-9-11-3-5-15-16(7-11)25-10-24-15/h3-8,18H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQJTLNYVWHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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